![molecular formula C15H9IN2O5 B4194593 4-cyano-2-iodo-6-methoxyphenyl 3-nitrobenzoate](/img/structure/B4194593.png)
4-cyano-2-iodo-6-methoxyphenyl 3-nitrobenzoate
Overview
Description
4-cyano-2-iodo-6-methoxyphenyl 3-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'CNIM-3NB' and is a derivative of 3-nitrobenzoic acid.
Scientific Research Applications
4-cyano-2-iodo-6-methoxyphenyl 3-nitrobenzoate has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to have antitumor activity, and studies have shown that it can inhibit the growth of various cancer cell lines. Additionally, this compound has also been reported to have anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 4-cyano-2-iodo-6-methoxyphenyl 3-nitrobenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. Additionally, this compound has also been reported to inhibit the activity of various protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
4-cyano-2-iodo-6-methoxyphenyl 3-nitrobenzoate has been reported to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which is a crucial process for inhibiting tumor growth. Additionally, this compound has also been reported to have anti-inflammatory and antioxidant effects, which can help in reducing inflammation and oxidative stress in the body.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-cyano-2-iodo-6-methoxyphenyl 3-nitrobenzoate in lab experiments is its relatively simple synthesis method. Additionally, this compound has been extensively studied, and its potential applications in various fields have been well documented. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells, and therefore, caution should be exercised when using this compound in lab experiments.
Future Directions
There are several future directions for research on 4-cyano-2-iodo-6-methoxyphenyl 3-nitrobenzoate. One of the major areas of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Furthermore, research is needed to develop more effective and less toxic derivatives of this compound for use in medicinal chemistry.
properties
IUPAC Name |
(4-cyano-2-iodo-6-methoxyphenyl) 3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9IN2O5/c1-22-13-6-9(8-17)5-12(16)14(13)23-15(19)10-3-2-4-11(7-10)18(20)21/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTSWZRZPLCVAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)I)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9IN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyano-2-iodo-6-methoxyphenyl) 3-nitrobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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